![molecular formula C17H21ClN2O4S2 B2737515 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide CAS No. 864842-17-1](/img/structure/B2737515.png)
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound “5-{[(4-Chlorophenyl)sulfonyl]methyl}-N-methyl-2-furamide” has a molecular formula of C13H12ClNO4S and an average mass of 313.757 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions lead to the formation of a thiadiazole ring, which is a common feature in many biologically active compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Sulfonamide derivatives have been synthesized and evaluated for their biological activities. Some chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, their potential interactions against the KSHV thymidylate synthase complex were evaluated, with theoretical and experimental studies supporting their chemical reactivity and biological efficacy (Fahim & Shalaby, 2019).
Docking Studies and Crystal Structure
- Molecular docking studies and X-ray crystallography have been used to understand the orientation and interaction of sulfonamide molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme. These studies help in comparing bioassay studies of compounds as COX-2 inhibitors, providing a pathway for designing more effective drugs (Al-Hourani et al., 2015).
Antimicrobial and Antifungal Activities
- Novel sulfonamide derivatives have been synthesized and shown to possess interesting antimicrobial activities. Compounds demonstrated higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. Such studies are crucial for the development of new antimicrobial agents (Ghorab et al., 2017).
Carbonic Anhydrase Inhibitors
- Halogenated sulfonamides have been synthesized and tested as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These compounds showed potent inhibition, suggesting their potential application as antitumor agents (Ilies et al., 2003).
Enzyme Inhibitory Kinetics and Alzheimer’s Disease
- A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKZZXDFYGGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


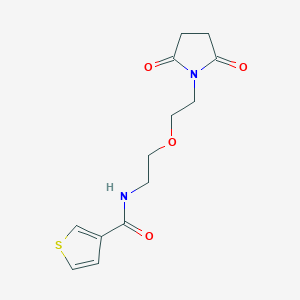
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2737441.png)
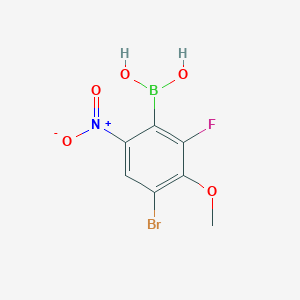
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)
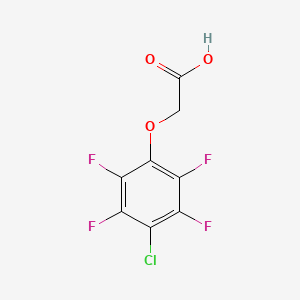
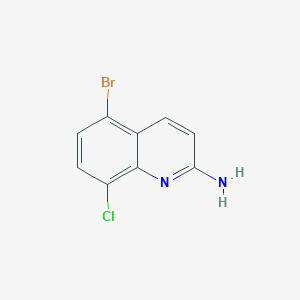

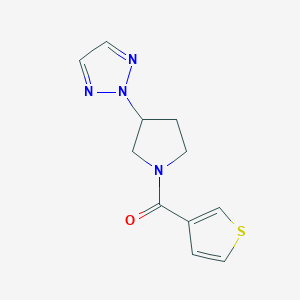
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)

![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)